Xav-939

Description

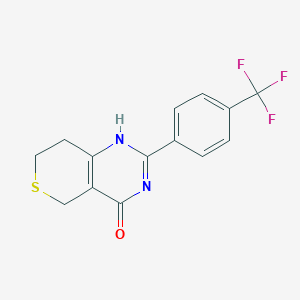

selectively inhibits beta-catenin-mediated transcription; structure in first source

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGQSVMIPOVQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369423 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284028-89-3 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XAV 939 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

XAV-939: A Deep Dive into its Mechanism of Action in the Wnt Pathway

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor XAV-939 and its mechanism of action within the canonical Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and developmental biology research. Herein, we detail the molecular interactions of this compound, present its quantitative efficacy, provide comprehensive experimental protocols for its characterization, and visualize its mechanism and experimental workflows through detailed diagrams.

Core Mechanism of Action: Targeting the β-Catenin Destruction Complex

This compound is a potent and selective inhibitor of two key enzymes in the Wnt signaling pathway: tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2][3] These enzymes are members of the poly (ADP-ribose) polymerase (PARP) family.[4] In the canonical Wnt pathway, also known as the Wnt/β-catenin pathway, the stability of the transcriptional co-activator β-catenin is tightly regulated by a multi-protein "destruction complex."[5][6] A critical scaffold protein in this complex is Axin.

Under normal conditions (in the absence of a Wnt ligand), tankyrases catalyze the poly-ADP-ribosylation (PARylation) of Axin. This modification marks Axin for ubiquitination and subsequent degradation by the proteasome. The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.

This compound exerts its inhibitory effect by binding to the catalytic domain of TNKS1 and TNKS2, preventing the PARylation of Axin.[4] This inhibition leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[3] This complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), facilitates the phosphorylation of β-catenin.[5] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.[5] Consequently, the nuclear translocation of β-catenin is blocked, and the transcription of Wnt target genes is suppressed.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against its primary targets and its effects on various cancer cell lines.

| Target/Cell Line | Assay Type | IC50/Effect | Reference |

| Tankyrase 1 (TNKS1) | Enzyme Activity Assay | 11 nM | [3] |

| Tankyrase 2 (TNKS2) | Enzyme Activity Assay | 4 nM | [3] |

| DLD-1 (colorectal cancer) | Colony Formation Assay | Inhibition of colony formation | [3] |

| SW480 (colorectal cancer) | Protein Levels | Increased Axin-GSK3β complex, decreased β-catenin | [3] |

| HepG2 (hepatocellular carcinoma) | Cell Proliferation Assay | IC50: 80.71 ± 9.33 µM | [7] |

| Huh7 (hepatocellular carcinoma) | Cell Proliferation Assay | IC50: 25.29 ± 3.98 µM | [7] |

| A549 (lung adenocarcinoma) | Growth Inhibition (MTT Assay) | IC50: 12.3 µM (after 72 hrs) | [1] |

| COLO 320DM (colorectal adenocarcinoma) | Antiproliferative Activity | GI50: 17 µM (after 4 days) | [1] |

Signaling Pathway and Inhibitory Mechanism

Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

TOPflash Reporter Assay for Wnt Signaling Activity

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPflash and FOPflash luciferase reporter plasmids (FOPflash serves as a negative control with mutated TCF/LEF binding sites)

-

pRL-TK Renilla luciferase plasmid (for transfection normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

This compound

-

Wnt3a conditioned medium (optional, for stimulating the pathway)

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with TOPflash or FOPflash plasmid and the pRL-TK Renilla plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). If pathway stimulation is desired, add Wnt3a conditioned medium.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash luciferase activity.

Western Blot for β-catenin Levels

This method is used to determine the total cellular levels of β-catenin protein.

Materials:

-

Cells treated with this compound or control

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse the treated and control cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody (typically at a 1:1000 dilution) overnight at 4°C.[9]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation for Axin-β-catenin Interaction

This technique is used to assess the physical interaction between Axin and β-catenin.

Materials:

-

Cell lysates

-

Antibody against Axin (for immunoprecipitation)

-

Protein A/G magnetic beads or agarose beads

-

Antibody against β-catenin (for Western blotting)

-

Wash buffer (e.g., IP lysis buffer)

-

Elution buffer (e.g., Laemmli sample buffer)

Protocol:

-

Cell Lysis: Prepare cell lysates under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing (optional): Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-Axin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-β-catenin antibody to detect co-immunoprecipitated β-catenin.

Experimental Workflow

Caption: Experimental workflow for characterizing the effect of this compound on the Wnt pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

XAV-939 and Tankyrase 1/2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XAV-939 is a potent and selective small molecule inhibitor of the enzymes tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in the regulation of the Wnt/β-catenin signaling pathway.[2][3] By inhibiting tankyrase, this compound stabilizes the scaffolding protein Axin, a key component of the β-catenin destruction complex.[2][4] This stabilization leads to the enhanced degradation of β-catenin, thereby downregulating Wnt signaling.[2][4] Dysregulation of the Wnt/β-catenin pathway is implicated in numerous cancers and other diseases, making tankyrase inhibitors like this compound valuable tools for research and potential therapeutic development. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of Tankyrase and Stabilization of Axin

The canonical Wnt/β-catenin signaling pathway is tightly regulated to control cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) targets β-catenin for proteasomal degradation. This is achieved through sequential phosphorylation of β-catenin by CK1α and GSK3β, marking it for ubiquitination.

Tankyrase 1 and 2 promote the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation).[5] By attaching poly(ADP-ribose) chains to Axin, tankyrases signal for its ubiquitination and subsequent degradation by the proteasome. This destabilization of Axin leads to the disassembly of the destruction complex and the accumulation of β-catenin.

This compound acts by directly binding to the catalytic domains of tankyrase 1 and 2, preventing the PARsylation of Axin.[4] This inhibition of tankyrase activity leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[2][4] The net result is an increase in β-catenin phosphorylation and degradation, leading to a suppression of Wnt/β-catenin target gene transcription.[4]

Figure 1. Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | TNKS1 | TNKS2 | Reference |

| IC₅₀ (in vitro) | 11 nM | 4 nM | |

| IC₅₀ (cell-free) | 5 nM | 2 nM | [1] |

| Kd | 99 nM | 93 nM | [1] |

Table 1. In vitro inhibitory and binding affinities of this compound for Tankyrase 1 and 2.

| Cell Line | Assay | Treatment | Result | Reference |

| A549 (lung adenocarcinoma) | MTT Assay (96h) | 10 µmol/l this compound | Significant inhibition of proliferation | [6] |

| H446 (small-cell lung cancer) | Western Blot (24h) | 10, 20, 40 µM this compound | Dose-dependent decrease in β-catenin and cyclin D1 | [7] |

| Human skeletal stem cells | Alizarin Red Staining | 3 µM this compound | Enhanced osteoblast differentiation and mineralization | [8] |

Table 2. Cellular effects of this compound.

Experimental Protocols

In Vitro Tankyrase Activity Assay

This protocol is adapted from a commercially available tankyrase inhibitor assay kit.

A. Materials:

-

Tankyrase 1 enzyme

-

This compound (1 mM stock in DMSO)

-

Assay Cocktail (containing NAD⁺ and other reaction components)

-

1X I-PAR Assay Buffer

-

Histone-coated strip wells

-

PARP PeroxyGlow™ A and B reagents

-

96-well white opaque microplate

-

Luminometer

B. Protocol:

-

Prepare this compound dilutions: Serially dilute the 1 µM this compound stock with the Assay Cocktail to achieve final concentrations ranging from 0.5 nM to 500 nM.

-

Rehydrate histone-coated wells: Add 50 µl/well of 1X I-PAR Assay Buffer to the strip wells and incubate at 25°C for 30 minutes. Remove the buffer by inverting and tapping the plate on a paper towel.

-

Prepare reaction mix: Prepare a master mix of the Tankyrase 1 enzyme in 1X I-PAR Assay Buffer.

-

Initiate reaction: Add 25 µl of the diluted this compound or vehicle control to the wells, followed by 25 µl of the diluted Tankyrase 1 enzyme.

-

Incubate: Incubate the plate at 25°C for a specified time (e.g., 60 minutes).

-

Stop reaction and develop signal: Add 100 µl of a 1:1 mixture of PARP PeroxyGlow™ A and B to each well.

-

Measure luminescence: Immediately read the chemiluminescent signal using a luminometer.

-

Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value.

Western Blot for β-catenin and Axin Levels

This protocol provides a general framework for assessing changes in β-catenin and Axin protein levels following this compound treatment.

A. Materials:

-

Cell line of interest (e.g., A549, H446)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies:

-

Mouse anti-human β-catenin monoclonal antibody (e.g., 1:400 dilution)

-

Rabbit anti-human Axin1 polyclonal antibody (e.g., 1:1000 dilution)

-

Loading control antibody (e.g., anti-β-actin, 1:2000 dilution)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

B. Protocol:

-

Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to the loading control.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

A. Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter lentivirus (or plasmid)

-

Control reporter (e.g., Renilla luciferase)

-

Transfection reagent or viral transduction enhancer (e.g., Polybrene)

-

Wnt3a conditioned medium or LiCl (to activate the pathway)

-

This compound

-

96-well white opaque microplate

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

B. Protocol:

-

Cell Transduction/Transfection: Seed HEK293 cells in a 96-well plate. Transduce with the TCF/LEF luciferase reporter lentivirus (and control lentivirus) according to the manufacturer's protocol.[9][10] Alternatively, transfect with the corresponding plasmids.

-

Cell Selection (if applicable): If creating a stable cell line, select transduced cells with the appropriate antibiotic (e.g., puromycin).

-

Treatment: Treat the cells with this compound at various concentrations for a predetermined time.

-

Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a conditioned medium or LiCl (e.g., 10 mM) for a specified duration (e.g., 5-6 hours for Wnt3a, 16 hours for LiCl).

-

Lysis and Luciferase Measurement: Add the luciferase assay reagent to each well, incubate at room temperature for 15-30 minutes, and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the TCF/LEF luciferase activity to the control reporter activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of this compound with tankyrase in a cellular context.

A. Materials:

-

Intact cells expressing the target protein (tankyrase)

-

This compound

-

DMSO (vehicle control)

-

PBS

-

PCR plate and thermal cycler

-

Lysis buffer and equipment for cell lysis (e.g., sonicator)

-

Centrifuge

-

SDS-PAGE and Western blot reagents (as in section 3.2)

-

Antibody against tankyrase

B. Protocol:

-

Cell Treatment: Treat one aliquot of cells with this compound and another with DMSO for a specified pre-incubation time at 37°C.

-

Heat Challenge: Transfer aliquots of the treated cell suspensions to a PCR plate. Subject the plate to a temperature gradient using a thermal cycler. Include a room temperature control.

-

Cell Lysis: After the heat challenge, lyse the cells.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble tankyrase at each temperature by Western blotting.

-

Data Analysis: Plot the amount of soluble tankyrase as a function of temperature for both this compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for characterizing a novel tankyrase inhibitor, using this compound as a reference compound.

Figure 2. A logical workflow for the characterization of a tankyrase inhibitor.

Conclusion

This compound is a cornerstone tool for investigating the role of tankyrase and the Wnt/β-catenin signaling pathway in various biological and pathological processes. Its well-defined mechanism of action and potent inhibitory activity make it an invaluable reagent for researchers in academia and industry. The experimental protocols and data presented in this guide provide a comprehensive resource for the effective utilization and characterization of this compound and other novel tankyrase inhibitors. As our understanding of the intricacies of Wnt signaling continues to grow, the importance of selective and potent chemical probes like this compound will undoubtedly increase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]

- 5. The Poly(ADP-ribose) Polymerase Enzyme Tankyrase Antagonizes Activity of the β-Catenin Destruction Complex through ADP-ribosylation of Axin and APC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Tankyrase inhibitor this compound enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Role of XAV-939 in β-Catenin Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the small molecule XAV-939, detailing its mechanism of action in promoting the degradation of β-catenin. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate decisions during embryonic development and adult tissue homeostasis.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, and is implicated in fibrotic diseases.[3][4][5] A central event in canonical Wnt signaling is the stabilization and nuclear accumulation of the transcriptional coactivator β-catenin.[2][6]

In the absence of a Wnt ligand ("Wnt-off" state), cytoplasmic β-catenin levels are kept low by a multi-protein "destruction complex."[4][7] This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), facilitates the sequential phosphorylation of β-catenin.[7] Phosphorylated β-catenin is then recognized by E3 ubiquitin ligases, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5]

This compound is a small molecule inhibitor identified through chemical genetic screens that potently and selectively antagonizes Wnt/β-catenin signaling by targeting a key regulator of the destruction complex.[3][4][5]

Mechanism of Action of this compound

This compound's primary mechanism involves the inhibition of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[3][4][8][9]

-

Tankyrase and Axin Regulation: Tankyrases (TNKS1/2) interact with a highly conserved domain of Axin, the concentration-limiting scaffold protein of the β-catenin destruction complex.[3][4][5] TNKS1/2 catalyze the poly-ADP-ribosylation (PARylation) of Axin, marking it for ubiquitination and subsequent proteasomal degradation.[3][4][5] This destabilization of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate.

-

This compound as a Tankyrase Inhibitor: this compound binds to the catalytic PARP domains of both TNKS1 and TNKS2, effectively inhibiting their enzymatic activity.[10][11]

-

Axin Stabilization and β-Catenin Degradation: By inhibiting TNKS1/2, this compound prevents the PARylation and subsequent degradation of Axin.[3][4][11] This leads to a significant increase in the protein levels of Axin, which in turn promotes the assembly and stability of the destruction complex.[3][11][12] The now-stabilized destruction complex efficiently phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation.[11] This reduction in cytoplasmic β-catenin levels prevents its translocation to the nucleus and subsequent activation of Wnt target genes like c-Myc and Cyclin D1.[6][13][14]

The signaling pathway is visualized below.

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

Quantitative Data

The efficacy of this compound has been quantified in various biochemical and cellular assays. The data below is compiled from multiple studies.

Table 1: Biochemical Activity of this compound Against Tankyrase Isoforms

| Target | IC₅₀ Value | Source |

| Tankyrase 1 (TNKS1) | 11 nM | [12] |

| Tankyrase 2 (TNKS2) | 4 nM | [12] |

| Tankyrase 1 (TNKS1) | 5 nM | [10][15] |

| Tankyrase 2 (TNKS2) | 2 nM | [10][15] |

| Tankyrase 1 (TNKS1) | 13.4 nM | [8] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value | Source |

| DLD-1 (Colorectal) | TCF-Luciferase Reporter | IC₅₀ | 0.707 µM | [10] |

| HEK293 (Embryonic Kidney) | Wnt3a-induced Signaling | IC₅₀ | 0.078 µM | [10] |

| A549 (Lung) | MTT Assay (72 hrs) | IC₅₀ | 12.3 µM | [10] |

| NCI-H446 (Small Cell Lung) | Cell Viability Assay (24 hrs) | IC₅₀ | 20.02 µM | [16] |

| A549 (Lung) | MTT Assay (24 hrs) | Inhibition | Dose-dependent (0.1-10 µM) | [6] |

Key Experimental Protocols and Workflows

The mechanism of this compound is substantiated by several key experimental techniques. Below are generalized protocols relevant to studying its effects on β-catenin degradation.

References

- 1. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stemcell.com [stemcell.com]

- 5. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]

- 12. stemcell.com [stemcell.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of XAV-939: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XAV-939 is a small molecule inhibitor that has garnered significant attention in cellular biology and drug discovery for its potent and specific inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers and other diseases. This compound was identified through a chemical genetic screen as a selective inhibitor of β-catenin-mediated transcription[1][2]. Its mechanism of action involves the inhibition of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), leading to the stabilization of axin, a key component of the β-catenin destruction complex[1][2][3]. This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field.

Mechanism of Action: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

The tankyrase enzymes, TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family. They play a critical role in destabilizing the destruction complex by PARylating (adding poly(ADP-ribose) chains to) axin. This modification signals axin for ubiquitination and degradation, thereby disrupting the destruction complex and allowing β-catenin to accumulate, translocate to the nucleus, and activate T-cell factor/lymphoid enhancer-factor (TCF/LEF) mediated transcription of target genes.

This compound exerts its inhibitory effect by directly targeting the NAD+ binding site of TNKS1 and TNKS2, preventing the PARsylation of axin.[4] This leads to the stabilization and accumulation of axin, which in turn enhances the assembly and activity of the β-catenin destruction complex.[1][2][3] The result is increased phosphorylation and degradation of β-catenin, leading to the downregulation of Wnt target gene expression.

Caption: this compound inhibits Tankyrase 1/2, leading to Axin stabilization and subsequent β-catenin degradation.

Quantitative Data

The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type | Reference(s) |

| Tankyrase 1 (TNKS1) | 11 | Cell-free enzymatic | |

| Tankyrase 2 (TNKS2) | 4 | Cell-free enzymatic | |

| ARTD1 (PARP1) | 5500 | Cell-free enzymatic | |

| ARTD2 (PARP2) | 479 | Cell-free enzymatic |

Table 1: In Vitro Inhibitory Activity of this compound against Tankyrase and other PARP Enzymes.

| Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| DLD-1 | TCF-luciferase reporter gene assay (24 hr) | 0.707 | |

| HEK293 | Wnt3A signaling (SuperTOPFlash) (1 day) | 0.078 | |

| A549 | MTT assay (72 hr) | 12.3 | |

| COLO 320DM | CellTiter-Glo assay (4 days) | 17 | |

| NCI-H446 | MTT assay | 20.02 |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide protocols for assays commonly used to characterize the activity of this compound.

General Experimental Workflow

Caption: A general workflow for the in vitro characterization of this compound.

Tankyrase 1 and 2 Enzymatic Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric assay kits designed to measure Tankyrase activity.

Principle: This assay measures the NAD-dependent ADP-ribosylation of histones by Tankyrase. A 96-well plate is coated with histone proteins. Biotinylated NAD+ is incubated with the Tankyrase enzyme, and the resulting biotinylated, ADP-ribosylated histones are detected using streptavidin-HRP and a colorimetric HRP substrate. The signal generated is proportional to the enzyme's activity.

Materials:

-

Recombinant human Tankyrase 1 or Tankyrase 2 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

PARP Assay Buffer

-

Streptavidin-HRP

-

Colorimetric HRP Substrate

-

Stop Solution

-

This compound (or other inhibitors)

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Prepare Inhibitor Solutions: Prepare a serial dilution of this compound in PARP Assay Buffer. Include a no-inhibitor control (vehicle, e.g., DMSO).

-

Enzyme Reaction:

-

To each well of the histone-coated plate, add 25 µl of the PARP Substrate Mixture (containing biotinylated NAD+).

-

Add 5 µl of the inhibitor solution (or vehicle).

-

Initiate the reaction by adding 20 µl of diluted Tankyrase enzyme.

-

Incubate the plate at room temperature for 1-2 hours.

-

-

Detection:

-

Wash the plate 3 times with PBST (PBS with 0.05% Tween-20).

-

Add 50 µl of diluted Streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate 3 times with PBST.

-

Add 50 µl of the Colorimetric HRP Substrate to each well and incubate for 15-30 minutes at room temperature, or until a blue color develops.

-

Add 50 µl of Stop Solution to each well. The color will change to yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TCF/LEF Reporter Assay

Principle: This assay measures the transcriptional activity of the Wnt/β-catenin pathway. Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with mutated TCF/LEF sites (e.g., FOPFlash)

-

A plasmid for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the Wnt pathway.

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

-

Lysis and Luminescence Measurement:

-

After 16-24 hours of treatment, lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.

-

Measure both Firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the unstimulated control.

-

Determine the IC50 value of this compound by plotting the normalized reporter activity against the log of the inhibitor concentration.

-

Western Blot for β-Catenin and Axin Levels

Principle: Western blotting is used to detect changes in the protein levels of β-catenin and axin in response to this compound treatment.

Materials:

-

SW480 or other suitable cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against β-catenin, Axin, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cells (e.g., A549, NCI-H446)

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Colony Formation Assay

Principle: This assay assesses the ability of single cells to proliferate and form colonies. It is a measure of long-term cell survival and proliferation.

Materials:

-

Cells (e.g., DLD-1, A549)

-

6-well plates

-

This compound

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with different concentrations of this compound. The treatment can be continuous or for a defined period.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation and Staining:

-

Wash the wells with PBS.

-

Fix the colonies with the fixation solution for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

-

Washing and Imaging:

-

Gently wash the wells with water to remove excess stain.

-

Allow the plates to air dry.

-

Image the plates and count the number of colonies (typically defined as containing >50 cells).

-

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

Immunofluorescence for β-catenin Localization

Principle: Immunofluorescence is used to visualize the subcellular localization of β-catenin. In the "ON" state of Wnt signaling, β-catenin accumulates in the nucleus. This compound treatment is expected to reduce nuclear β-catenin.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., goat serum in PBS)

-

Primary antibody against β-catenin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with blocking solution.

-

Incubate with the primary anti-β-catenin antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

-

Imaging: Visualize the localization of β-catenin using a fluorescence microscope.

Conclusion

This compound is a powerful and specific tool for studying the Wnt/β-catenin signaling pathway. Its well-defined mechanism of action as a Tankyrase inhibitor provides a clear rationale for its effects on β-catenin stability and downstream signaling. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies, from basic research into the intricacies of Wnt signaling to preclinical investigations of its therapeutic potential in various diseases.

References

XAV-939 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Wnt Signaling in Cancer and the Emergence of XAV-939

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound has emerged as a potent small molecule inhibitor of this pathway, offering a valuable tool for cancer research and a potential candidate for drug development.

This compound functions by selectively inhibiting tankyrase-1 and tankyrase-2 (TNKS1/2), enzymes that play a crucial role in the degradation of Axin.[1][2] Axin is a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, leading to the enhanced degradation of β-catenin.[2] This prevents the nuclear translocation of β-catenin and the subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[2]

Mechanism of Action of this compound

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, the destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrases, through a process called PARsylation, tag Axin for degradation, thus destabilizing the destruction complex and promoting β-catenin accumulation.

This compound intervenes by binding to the catalytic poly(ADP-ribose) polymerase (PARP) domain of TNKS1 and TNKS2, inhibiting their enzymatic activity.[3] This leads to the stabilization of Axin, reinforcing the integrity of the destruction complex and promoting the degradation of β-catenin. The ultimate effect is the downregulation of Wnt/β-catenin signaling.

Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Applications of this compound in Cancer Research

This compound has demonstrated anti-cancer effects across a wide range of malignancies, primarily by inhibiting proliferation, inducing apoptosis, and reducing cell migration and invasion.

Colorectal Cancer (CRC)

Aberrant Wnt signaling, often due to mutations in APC or β-catenin, is a primary driver of colorectal cancer. This compound has been shown to effectively suppress the growth of CRC cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colorectal Carcinoma | Not explicitly stated, but effective at inhibiting colony formation at concentrations as low as 0.33 µM. | --INVALID-LINK-- |

| DLD-1 | Colorectal Adenocarcinoma | Not explicitly stated, but inhibits proliferation. | [2] |

| HCT116 | Colorectal Carcinoma | 15.3 (for a subpopulation of CD44+CD133+ cells) | [4] |

| CaR-1 | Colorectal Adenocarcinoma | 7.25 | [5] |

Lung Cancer

This compound has been investigated for its potential in treating both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Adenocarcinoma | Not explicitly stated, but inhibits proliferation and migration. | --INVALID-LINK-- |

| NCI-H446 | Small Cell Lung Cancer | 20.02 | [6] |

| NCI-H292 | Lung Mucoepidermoid Carcinoma | 3.34 | [5] |

| NCI-H1355 | Lung Adenocarcinoma | 8.46 | [5] |

| NCI-H2122 | Lung Adenocarcinoma | 8.67 | [5] |

| NCI-H510A | Small Cell Lung Carcinoma | 9.18 | [5] |

| NCI-H1623 | Lung Adenocarcinoma | 9.58 | [5] |

| NCI-H838 | Lung Adenocarcinoma | 9.92 | [5] |

Breast Cancer

The Wnt pathway is also implicated in breast cancer progression, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but combination treatment with Paclitaxel is effective. | [7] |

| HCC1187 | Breast Carcinoma | 11.83 | [5] |

Glioblastoma (GBM)

Glioblastoma is an aggressive brain tumor with limited treatment options. This compound has shown promise in preclinical models of GBM.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| C6 (rat) | Glioblastoma | 20 (24h), 10 (48h), 5 (72h) | --INVALID-LINK-- |

Other Cancers

This compound has also been studied in various other cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NB17 | Neuroblastoma | 6.35 | [5] |

| NB6 | Neuroblastoma | 7.59 | [5] |

| SH-SY5Y | Neuroblastoma | Effective at 1 µM | [8] |

| SK-N-SH | Neuroblastoma | Effective at 0.5 µM | [8] |

| IMR-32 | Neuroblastoma | Effective at 1 µM | [8] |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but inhibits colony formation. | --INVALID-LINK-- |

| Huh7 | Hepatocellular Carcinoma | Not explicitly stated, but inhibits colony formation. | --INVALID-LINK-- |

Experimental Protocols

In Vitro Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20, 40 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Figure 2: Workflow for a typical MTT cell viability assay.

This assay assesses the ability of single cells to proliferate and form colonies.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with different concentrations of this compound.

-

Incubate the plates for 7-14 days, replacing the medium with fresh medium containing this compound every 2-3 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically those with >50 cells).

This assay is used to evaluate cell migration.

Materials:

-

6-well or 12-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Serum-free medium

-

This compound stock solution

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in plates and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free medium containing different concentrations of this compound.

-

Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

This technique is used to detect changes in the protein levels of β-catenin and Axin following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-β-catenin (e.g., Cell Signaling Technology, #8480, 1:1000 dilution)

-

Rabbit anti-Axin1 (e.g., Cell Signaling Technology, #2087, 1:1000 dilution)

-

Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

In Vivo Xenograft Models

Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

Animal Model:

-

Female athymic nude mice (4-6 weeks old)

Procedure:

-

Inject MDA-MB-231 breast cancer cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10-20 mg/kg) via intraperitoneal injection daily or on alternate days.[7]

-

Monitor tumor growth by measuring tumor volume with calipers regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Animal Model:

-

Female athymic nude mice (4-6 weeks old)

Procedure:

-

Inject SW480 or HCT116 colorectal cancer cells (e.g., 2-5 x 10^6 cells) subcutaneously.

-

Once tumors reach a certain volume, begin treatment with this compound (e.g., 20-25 mg/kg, intraperitoneally) every 3 days.[4]

-

Monitor tumor volume and body weight of the mice.

-

After the treatment period, harvest the tumors for analysis.

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID)

Procedure:

-

Intracranially implant human glioblastoma cells (e.g., U87MG or patient-derived cells) into the striatum of the mice.

-

Monitor the mice for tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or for the onset of neurological symptoms.

-

Administer this compound through an appropriate route (e.g., intraperitoneal or oral gavage). Specific dosing regimens for glioblastoma are still under investigation and may require optimization.

-

Assess treatment efficacy based on survival and tumor burden.

Figure 3: General workflow for an in vivo xenograft study.

Conclusion and Future Directions

This compound is a powerful and specific inhibitor of the Wnt/β-catenin signaling pathway with demonstrated anti-cancer activity in a multitude of preclinical models. Its ability to stabilize Axin and promote β-catenin degradation makes it an invaluable tool for dissecting the role of Wnt signaling in cancer and for exploring novel therapeutic strategies.

Future research should focus on optimizing the delivery and efficacy of this compound in vivo, potentially through novel formulations or combination therapies with other anti-cancer agents. Further investigation into the mechanisms of resistance to this compound will also be crucial for its successful clinical translation. As our understanding of the complexities of the Wnt pathway deepens, targeted inhibitors like this compound will undoubtedly play a pivotal role in the development of more effective and personalized cancer treatments.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]

- 3. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Drug: XAV939 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of XAV-939 in Organoid Culture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of XAV-939, a small molecule inhibitor, and its application in the field of organoid research. Organoids, three-dimensional self-organizing structures derived from stem cells, are powerful tools for modeling development and disease. The precise modulation of signaling pathways is critical for their culture and differentiation, and this compound has emerged as a key reagent for manipulating the Wnt/β-catenin signaling pathway. This document details its mechanism of action, summarizes its effects across various organoid types with quantitative data, provides standardized experimental protocols, and visualizes key processes.

Core Mechanism of Action: Inhibition of the Wnt/β-Catenin Pathway

This compound is a potent and selective inhibitor of the enzyme tankyrase (TNKS), specifically TNKS1 and TNKS2, with IC₅₀ values of 11 nM and 4 nM, respectively[1]. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family[2][3]. In the canonical Wnt/β-catenin signaling pathway, tankyrases play a crucial role in promoting the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex[3].

By inhibiting TNKS1 and TNKS2, this compound prevents the PARylation of Axin, leading to its stabilization and accumulation[1][3][4][5]. The stabilized Axin enhances the activity of the destruction complex (comprising Axin, APC, GSK3β, and CK1), which then phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation[3][4]. Consequently, the cytoplasmic pool of β-catenin is depleted, preventing its translocation to the nucleus and the activation of Wnt target genes, such as c-Myc and SOX9[6][7][8]. This targeted intervention makes this compound an invaluable tool for studying Wnt-dependent processes in organoid systems.

References

- 1. stemcell.com [stemcell.com]

- 2. Tankyrase inhibitor this compound enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Treatment with this compound prevents in vitro calcification of human valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

XAV-939: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

XAV-939 is a potent and selective small molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3][4][5] By inhibiting tankyrase activity, this compound stabilizes the axin protein, a crucial component of the β-catenin destruction complex. This stabilization leads to the enhanced degradation of β-catenin, thereby downregulating Wnt signaling.[3][4][6][7] These application notes provide detailed protocols for the use of this compound in various cell culture experiments, including cancer cell proliferation and migration assays, as well as stem cell differentiation studies.

Mechanism of Action

This compound targets the PARP (poly-ADP-ribose polymerase) domain of TNKS1 and TNKS2.[6] In the canonical Wnt signaling pathway, tankyrases PARsylate (add poly-ADP-ribose chains to) axin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting this process, this compound prevents axin degradation, leading to the stabilization of the β-catenin destruction complex. This complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1), phosphorylates β-catenin, targeting it for degradation. Consequently, the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus are prevented, leading to the downregulation of Wnt target gene transcription.[1][8]

Wnt/β-catenin Signaling Pathway and this compound Inhibition

Caption: Mechanism of Wnt/β-catenin signaling and this compound inhibition.

Data Presentation

Inhibitory Activity of this compound

| Target | IC₅₀ | Reference |

| Tankyrase-1 (TNKS1) | 11 nM | [4] |

| Tankyrase-2 (TNKS2) | 4 nM | [4] |

Effective Concentrations of this compound in Cell Culture

| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect | Reference |

| A549 (Lung Adenocarcinoma) | Inhibition of proliferation | 0.1 - 10 µM | 24 - 96 h | Significant inhibition of cell proliferation. | [1] |

| A549 (Lung Adenocarcinoma) | Inhibition of migration | 0.1 - 10 µM | 24 h | Significant increase in wound width. | [1] |

| H446 (Small Cell Lung Cancer) | Inhibition of proliferation | 2 - 32 µM | 24 - 48 h | Dose-dependent inhibition of cell viability. | [9] |

| H446 (Small Cell Lung Cancer) | Induction of apoptosis | 8 - 32 µM | 24 h | Increased proportion of cells in G0/G1 phase. | [9] |

| DLD-1 (Colorectal Cancer) | Inhibition of colony formation | Not specified | Not specified | Inhibition of colony formation. | [3] |

| SW480 & SW620 (Colon Cancer) | Increased chemosensitivity | Not specified | Not specified | Increased apoptosis induced by 5-FU/DDP. | [7] |

| HeLa (Cervical Cancer) | Radiosensitization | Not specified | 2 h pre-radiation | Significantly intensified stress from radiation. | [6] |

| WTK1 (Lymphoblasts) | Protein level studies | 1.0 µM | 8 - 12 h | Marked elevation of tankyrase 1 levels. | [10] |

| hMSCs (Human Mesenchymal Stem Cells) | Osteoblastic differentiation | 0.3 - 30 µM | 3 - 10 days | Enhanced osteoblast differentiation. | [11] |

| Mouse Embryonic Stem Cells | Cardiomyocyte differentiation | Not specified | Not specified | Promotes cardiomyocyte differentiation. | [4] |

Experimental Protocols

General Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Water bath or heat block

Protocol:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 312.31 g/mol ), add 320.2 µL of DMSO.

-

Gentle warming at 37-55°C may be required to fully dissolve the compound.[10]

-

Vortex briefly to ensure the solution is homogeneous.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month.[12]

Experimental Workflow: Cell Viability Assay (MTT)

Caption: Workflow for a typical MTT cell viability assay.

Protocol: Inhibition of Cancer Cell Proliferation (A549 cells)

Materials:

-

A549 lung adenocarcinoma cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium to final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO vehicle control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plates for 24, 48, 72, and 96 hours.[1]

-

At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Wound-Healing Migration Assay (A549 cells)

Materials:

-

A549 lung adenocarcinoma cells

-

6-well cell culture plates

-

Sterile 200 µL pipette tips

-

This compound stock solution (10 mM in DMSO)

-

Microscope with a camera

Protocol:

-

Seed A549 cells in 6-well plates and grow them to confluency.

-

Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound (0.1 µM to 10 µM) or a DMSO vehicle control.

-

Capture images of the wound at 0 hours and after 24 hours of incubation.

-

Measure the width of the wound at multiple points for each condition.

-

Compare the wound closure between the treated and control groups to assess cell migration.[1]

Protocol: Induction of Osteoblastic Differentiation (hMSCs)

Materials:

-

Human mesenchymal stem cells (hMSCs)

-

Osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)

-

This compound stock solution (10 mM in DMSO)

-

Alkaline phosphatase (ALP) staining kit or activity assay

-

Alizarin Red S staining solution

Protocol:

-

Plate hMSCs in 24-well plates at an appropriate density.

-

Once the cells reach 70-80% confluency, replace the growth medium with osteogenic induction medium containing different concentrations of this compound (e.g., 3 µM).[11] Include a DMSO vehicle control.

-

Change the medium every 2-3 days for up to 21 days.

-

Assess osteoblastic differentiation at different time points (e.g., day 7, 14, and 21).

-

ALP Staining/Activity: On day 7 or 14, fix the cells and perform ALP staining according to the manufacturer's protocol, or lyse the cells and measure ALP activity using a colorimetric assay.

-

Mineralization Assay (Alizarin Red S): On day 21, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

- 1. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]

- 5. apexbt.com [apexbt.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]

Application Notes: The Use of XAV-939 in the SW480 Colon Cancer Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SW480 cell line, derived from human colorectal adenocarcinoma, is a cornerstone model for studying colorectal cancer, primarily due to its characteristic mutation in the Adenomatous Polyposis Coli (APC) gene. This mutation leads to the constitutive activation of the canonical Wnt/β-catenin signaling pathway, a critical driver in the majority of colorectal cancers. XAV-939 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1][2] By inhibiting these enzymes, this compound effectively disrupts the Wnt/β-catenin pathway, making it a valuable tool for investigating Wnt signaling and a potential therapeutic agent. These notes provide a comprehensive overview and detailed protocols for utilizing this compound in SW480 cells.

Mechanism of Action

In the canonical Wnt pathway, a "destruction complex" composed of Axin, APC, glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1) targets β-catenin for proteasomal degradation. Tankyrase enzymes mediate the PARsylation (poly-ADP-ribosylation) of Axin, which flags it for degradation, thereby destabilizing the destruction complex.[3][4] This leads to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of TCF/LEF transcription factors, driving the expression of oncogenes.

This compound inhibits the catalytic activity of TNKS1 and TNKS2.[1] This inhibition prevents Axin PARsylation, leading to the stabilization and increased cellular levels of Axin.[3][5][6] A functional destruction complex is thereby maintained, which promotes the phosphorylation and subsequent degradation of β-catenin, ultimately suppressing the transcription of Wnt target genes.[1][5]

Key Applications & Effects in SW480 Cells

Differential Effects on Cell Viability (2D vs. 3D Culture)

A striking feature of this compound's activity in SW480 cells is its differential efficacy based on culture dimensionality.

-

2D Monolayer Culture: this compound shows minimal to no anti-proliferative effects.[7][8] At a concentration of 20 µM, cell proliferation remains largely unaffected even after 3 days of treatment.[7]

-

3D Spheroid Culture: In contrast, this compound significantly inhibits the growth of SW480 cells grown in 3D cultures in a dose-dependent manner.[7][8] This suggests that the 3D environment, which more closely mimics an in vivo tumor, reveals a vulnerability to Wnt pathway inhibition that is not apparent in 2D. One proposed mechanism for this difference is the inhibition of lactose dehydrogenase A (LDHA) and subsequent disruption of glycolytic metabolism in the 3D context.[7]

Induction of Apoptosis

Consistent with its effects on viability, this compound is a more potent inducer of apoptosis in 3D-cultured SW480 cells. Treatment with 20 µM this compound resulted in a 3.7-fold increase in apoptotic cells in 3D culture, while having a negligible effect in 2D culture.[7][9]

Chemosensitization

This compound can enhance the cytotoxic effects of standard chemotherapeutic agents. Studies have shown that co-treatment with this compound significantly increases the apoptosis induced by 5-fluorouracil (5-FU) or cisplatin in SW480 cells.[5][10][11] This suggests a potential role for Wnt pathway inhibitors in overcoming drug resistance.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on the SW480 cell line.

Table 1: Effect of this compound on SW480 Cell Viability

| Culture Type | Concentration (µM) | Duration | Effect (% Inhibition vs. Control) | Citation(s) |

|---|---|---|---|---|

| 2D | 20 | 3 days | No significant inhibition (~ -2.9%) | [7] |

| 3D | 20 | 1 day | 15.7 ± 1.4% | [7] |

| 3D | 20 | 2 days | 26.6 ± 4.3% | [7] |

| 3D | 20 | 3 days | 32.2 ± 3.9% | [7] |

| 3D | 20 | Not Specified | ~52% (reported as 48 ± 12% survival) |[8] |

Table 2: Effect of this compound on Apoptosis and Wnt Pathway Proteins in SW480 Cells

| Parameter | Culture Type | Concentration (µM) | Observation | Citation(s) |

|---|---|---|---|---|

| Apoptosis | 2D | 20 | No significant increase | [7][10] |

| Apoptosis | 3D | 20 | 3.7-fold increase | [7] |

| β-catenin | 2D & 3D | 20 | Expression decreased | [5][7][9][12] |

| Nuclear β-catenin | 2D | Not Specified | Expression decreased | [5][12] |

| Axin / AXIN2 | 2D & 3D | 20 | Expression increased | [5][7][9][10] |

| Cancer Stem Cell Markers (EpCAM, TERT, DCAMKL-1) | 2D | Not Specified | Expression decreased |[3][5][10] |

Experimental Workflow

A typical experimental workflow for investigating the effects of this compound on SW480 cells involves several stages, from initial cell culture to specific functional and mechanistic assays.